molecular formula C15H13ClFN3O2 B2930162 2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide CAS No. 1394664-54-0

2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide

Cat. No.: B2930162
CAS No.: 1394664-54-0
M. Wt: 321.74
InChI Key: ZYVUBODSEAVZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide is a synthetic organic compound that features a chlorophenyl group, a fluoropyridinyl group, and a formamido group attached to a propanamide backbone. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chlorophenyl intermediate: Starting with a chlorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Introduction of the fluoropyridinyl group: This step might involve nucleophilic substitution reactions where a fluoropyridine derivative is attached to the intermediate.

    Formation of the formamido group: This can be achieved through amide bond formation reactions, often using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the amide group.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent due to its structural features.

    Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-2-(pyridin-4-yl)propanamide: Lacks the fluorine atom, which might affect its biological activity.

    2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)amino]propanamide: Similar structure but with an amino group instead of a formamido group.

Uniqueness

The presence of both the chlorophenyl and fluoropyridinyl groups, along with the formamido functionality, might confer unique properties in terms of binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]-2-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O2/c1-15(14(18)22,10-3-2-4-11(16)8-10)20-13(21)9-5-6-19-12(17)7-9/h2-8H,1H3,(H2,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVUBODSEAVZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)(C(=O)N)NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.